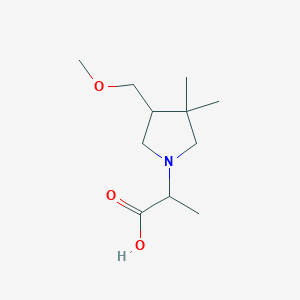
1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine
Vue d'ensemble
Description
1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine (CPMEP) is a synthetic compound used in scientific research and laboratory experiments. It is a pyridine-based heterocyclic compound with a piperazine ring system and a 2-chloropyridine moiety. It has a molecular weight of 214.67 g/mol and a melting point of 118°C. CPMEP is used in a variety of fields, including organic synthesis, drug design and development, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on related pyridine derivatives has demonstrated their synthesis and subsequent evaluation for antimicrobial activity. A study outlined the synthesis of various pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds that showed variable and modest activity against bacteria and fungi. This suggests the potential antimicrobial applications of structurally related compounds, including 1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine (Patel, Agravat, & Shaikh, 2011).
Antiarhythmic and Antihypertensive Effects
Another area of application is in the synthesis of derivatives with cardiovascular effects. Research into pyrrolidin-2-one and pyrrolidine derivatives, including compounds with structural similarities to 1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine, has shown significant antiarrhythmic and antihypertensive activities. This points towards the potential utility of these compounds in developing cardiovascular therapies (Malawska et al., 2002).
Inhibition of Platelet Aggregation
Piperazinyl glutamate pyridines, which share a core structural motif with 1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine, have been identified as potent P2Y12 antagonists. These compounds have demonstrated excellent inhibition of platelet aggregation, making them valuable for the development of antithrombotic therapies (Parlow et al., 2010).
Analgesic Activity
The chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide to improve its pharmacological profile, including analgesic activity, highlights the therapeutic potential of related compounds in pain management. This adaptation aims to mitigate side effects and enhance pharmacokinetics, suggesting a pathway for the development of new analgesics (Nie et al., 2020).
Docking Studies for Medicinal Chemistry
The synthesis and subsequent docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds related to 1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine, underscore their significance in medicinal chemistry. These studies provide insights into the molecular interactions that underpin therapeutic effects, facilitating the design of more effective drugs (Balaraju, Kalyani, & Laxminarayana, 2019).
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-9-8-15-4-6-16(7-5-15)11-2-3-14-12(13)10-11/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJMASGBAJEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-4-(2-methoxyethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1481353.png)
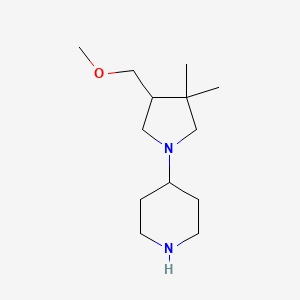
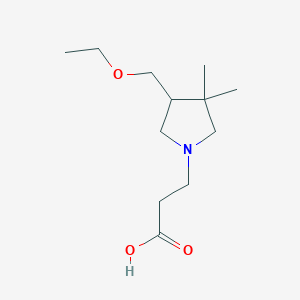
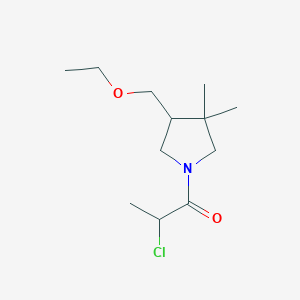
![3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481360.png)
![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1481365.png)
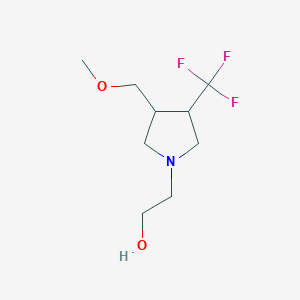
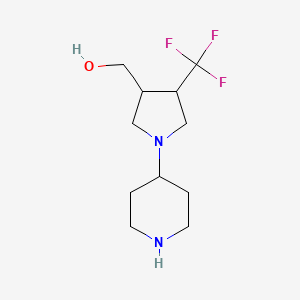
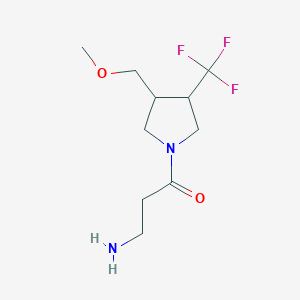
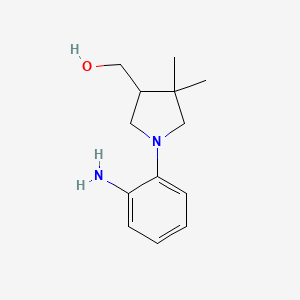
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)
